molecular formula C9H14Cl2N2O B2894113 2-(Pyridin-4-yl)morpholine dihydrochloride CAS No. 1417636-59-9

2-(Pyridin-4-yl)morpholine dihydrochloride

Cat. No.: B2894113
CAS No.: 1417636-59-9
M. Wt: 237.12
InChI Key: UBJFLOFBPJWRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety information available indicates that “2-(Pyridin-4-yl)morpholine dihydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for “2-(Pyridin-4-yl)morpholine dihydrochloride” are not available, the use of pyrrolidine rings in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring makes these compounds valuable in the design of new drugs .

Mechanism of Action

Target of Action

This compound belongs to the class of aromatic heterocycles and is often used as a building block in chemical synthesis

Mode of Action

Compounds containing a pyrrolidine ring, which is present in this molecule, are known to exhibit diverse biological activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of these targets.

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological pathways . The downstream effects would depend on the specific targets and pathways involved.

Properties

IUPAC Name

2-pyridin-4-ylmorpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJFLOFBPJWRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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